molecular formula C8H13NO3 B1413553 Methyl 2-cyclopropyl-2-acetamidoacetate CAS No. 1862340-70-2

Methyl 2-cyclopropyl-2-acetamidoacetate

Cat. No.: B1413553
CAS No.: 1862340-70-2
M. Wt: 171.19 g/mol
InChI Key: WBBPHIOLURWCSE-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-2-acetamidoacetate is a synthetic organic compound characterized by a cyclopropane ring fused to an acetamido-substituted acetate backbone, esterified with a methyl group. The cyclopropane ring introduces significant ring strain, influencing its reactivity and conformational stability.

Properties

CAS No.

1862340-70-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-acetamido-2-cyclopropylacetate

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(6-3-4-6)8(11)12-2/h6-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

WBBPHIOLURWCSE-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1CC1)C(=O)OC

Canonical SMILES

CC(=O)NC(C1CC1)C(=O)OC

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 2-cyclopropyl-2-acetamidoacetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Methyl 2-cyclopropyl-2-acetamidoacetate C₈H₁₁NO₃ 169.18 (calculated) Methyl ester, acetamido, cyclopropane Cyclopropane ring, amide substitution
Methyl 2-amino-2-cyclopropylacetate HCl C₆H₁₂ClNO₂ 165.62 Methyl ester, amino, cyclopropane Protonated amino group (HCl salt)
Ethyl 2-amino-2-cyclopropylacetate C₇H₁₃NO₂ 143.18 Ethyl ester, amino, cyclopropane Ethyl ester enhances lipophilicity
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.01 Methyl ester, chloro, cyclopropane Cyclopropylidene (unsaturated ring)

Key Observations :

  • Substituent Effects: The acetamido group in the target compound offers hydrogen-bonding capability, unlike the amino (–7) or chloro () groups. This may improve solubility in polar solvents compared to the hydrophobic chloro derivative.
  • Cyclopropane vs. Cyclopropylidene : The unsaturated cyclopropylidene in increases electrophilicity, making it more reactive in cycloaddition reactions compared to the saturated cyclopropane in the target compound .

Physicochemical and Application Differences

Solubility and Stability
  • Methyl 2-cyclopropyl-2-acetamidoacetate : Predicted to have moderate water solubility due to the polar acetamido group. Stability may be influenced by hydrolysis of the ester or amide bonds under acidic/basic conditions.
  • Amino Derivatives (–7): The hydrochloride salt () enhances water solubility, making it suitable for aqueous-phase reactions. The free amino group () is prone to oxidation, whereas the acetamido group offers improved stability .
  • Chloro Derivative () : High lipophilicity due to the chloro substituent and cyclopropylidene group; likely used in organic synthesis as an electrophilic building block .

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